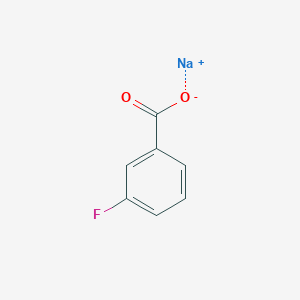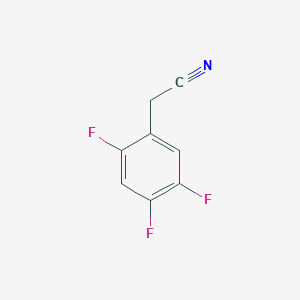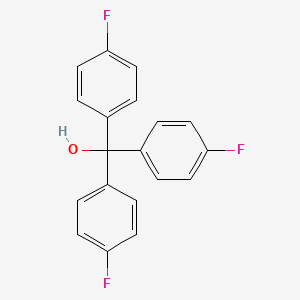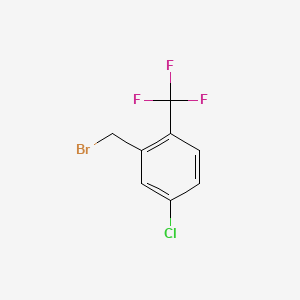
Sodium 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-fluorobenzoate is an organic compound with the molecular formula C₇H₄FNaO₂. It is the sodium salt of 3-fluorobenzoic acid and is commonly used in various chemical and industrial applications. The compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.
Mecanismo De Acción
Target of Action
Sodium 3-fluorobenzoate is a fluorinated compound . The primary targets of fluorinated compounds are often enzymes involved in defluorination reactions . These enzymes cleave the carbon-fluorine (C–F) bonds, which have the highest dissociation energy found in organic compounds .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes. The compound undergoes enzymatic defluorination, a process where the C–F bonds are cleaved . This results in changes to the compound’s structure and properties .
Biochemical Pathways
The biochemical pathways affected by this compound involve the defluorination of the compound. One such pathway is the 1,6-dioxygenation of 3-fluorobenzoate, which leads to a readily degradable catecholic metabolite . This pathway is a major one in bacteria growing with 3-fluorobenzoate .
Pharmacokinetics
The strength of the c–f bond can alter bioavailability and metabolic stability drastically .
Result of Action
The result of this compound’s action is the transformation of the compound into different metabolites through defluorination . This can lead to changes in the compound’s properties and potential effects on the organism .
Action Environment
The action of this compound can be influenced by environmental factors. The compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
Sodium 3-fluorobenzoate plays a significant role in biochemical reactions, particularly in the degradation of fluorinated compounds. It interacts with enzymes such as 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, which catalyze the defluorination of fluorinated compounds . These interactions are crucial for breaking down the C-F bonds, which are known for their high dissociation energy.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be metabolized by specific strains of bacteria, leading to the production of metabolites such as 2-fluoromuconate . This interaction can affect cellular metabolism and gene expression related to the degradation pathways of fluorinated compounds.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes enzymatic defluorination, where enzymes like 4-fluorobenzoate dehalogenase catalyze the removal of the fluorine atom . This process involves the formation of intermediate compounds such as 3-fluorocatechol, which are further metabolized by the cell . These interactions can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are influenced by factors such as temperature and storage conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and changes in cellular function . These threshold effects are important for determining safe dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including the degradation of fluorinated aromatic compounds. The compound is metabolized through pathways that involve 1,2-dioxygenation and 1,6-dioxygenation reactions, leading to the formation of intermediates such as 3-fluorocatechol and 2-fluoromuconate . These pathways are crucial for the complete mineralization of this compound and its conversion into non-toxic metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding these transport and distribution pathways is essential for determining the bioavailability and efficacy of this compound in biochemical applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for the compound’s role in cellular metabolism and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzoate can be synthesized through the neutralization of 3-fluorobenzoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-fluorobenzoic acid is dissolved in water and sodium hydroxide is added gradually. The reaction mixture is stirred at room temperature until the acid is completely neutralized, forming this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure complete conversion of 3-fluorobenzoic acid to its sodium salt. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde under specific conditions.
Oxidation Reactions: The benzene ring can undergo oxidation to form different aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include 3-substituted benzoates with various functional groups replacing the fluorine atom.
Reduction Reactions: Products include 3-fluorobenzyl alcohol or 3-fluorobenzaldehyde.
Oxidation Reactions: Products include 3-fluorobenzoquinone or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Sodium 3-fluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving fluorinated substrates.
Medicine: this compound is explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
Sodium 3-fluorobenzoate can be compared with other fluorinated benzoates, such as:
- Sodium 4-fluorobenzoate
- Sodium 2-fluorobenzoate
- Sodium 3,5-difluorobenzoate
Uniqueness:
- Position of Fluorine: The position of the fluorine atom on the benzene ring (meta position) in this compound distinguishes it from other isomers, affecting its reactivity and interaction with other molecules.
- Chemical Properties: The meta-fluorine position imparts unique electronic effects, influencing the compound’s acidity, nucleophilicity, and overall chemical behavior.
Propiedades
Número CAS |
499-57-0 |
|---|---|
Fórmula molecular |
C7H5FNaO2 |
Peso molecular |
163.10 g/mol |
Nombre IUPAC |
sodium;3-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10); |
Clave InChI |
UOCSABLTOZMILU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)O.[Na] |
| 499-57-0 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)













